molecular formula C10H8N2O2S B076389 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid CAS No. 14395-61-0

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Cat. No. B076389
CAS RN: 14395-61-0
M. Wt: 220.25 g/mol
InChI Key: ZNFFXFYIHZSXFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazole derivatives involves multi-component reactions, leveraging catalysts like sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester) for efficient condensation of benzil, aldehydes, amines, and ammonium acetate under solvent-free conditions, showcasing the method's versatility and environmental friendliness due to the catalyst's recyclability (Tavakoli, Bagherneghad, & Niknam, 2012).

Molecular Structure Analysis

Molecular structure analysis of imidazole derivatives is often performed using spectroscopic techniques such as NMR and IR, aiding in the elucidation of complex structures. For example, the preparation and characterization of benzimidazolyl derivatives were detailed through NMR, showcasing the precise structural features necessary for further chemical modification and application (Ubeid, Thabet, & Abu Shuheil, 2021).

properties

IUPAC Name

4-(2-sulfanylidene-1H-imidazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-6H,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFFXFYIHZSXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Synthesis routes and methods

Procedure details

400 ml of 30% sulfuric acid was added to 80 g of N-(4-carboethoxyphenyl)-N'-(2,2-diethoxyethyl)thiourea, and the mixture was refluxed for 1 hour using an oil bath. The reaction mixture was cooled to room temperature, then 600 ml of water was added thereto, followed by cooling in an ice bath. Crystals precipitated were collected by filtration, then washed successively with 200 ml of water, 100 ml of isopropyl alcohol, and 100 ml of hexane. Yield: 48 g (92.8 mol%).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

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